molecular formula C7H5BrClFO3S B2479218 5-Bromo-2-fluoro-4-methoxybenzenesulfonyl chloride CAS No. 1517141-59-1

5-Bromo-2-fluoro-4-methoxybenzenesulfonyl chloride

Cat. No.: B2479218
CAS No.: 1517141-59-1
M. Wt: 303.53
InChI Key: PDCXFUMMGUDRHJ-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-methoxybenzenesulfonyl chloride: is a chemical compound with the molecular formula C7H5BrClFO3S . It is a derivative of benzenesulfonyl chloride, characterized by the presence of bromine, fluorine, and methoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-4-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 5-Bromo-2-fluoro-4-methoxybenzene. The reaction is carried out using chlorosulfonic acid or sulfuryl chloride as sulfonylating agents under controlled conditions. The reaction is usually performed at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonylation processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2-fluoro-4-methoxybenzenesulfonyl chloride undergoes nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different sulfonyl derivatives.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile

    Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, under inert atmosphere to prevent oxidation.

Major Products:

    Sulfonamides: Formed by reaction with amines

    Sulfonate esters: Formed by reaction with alcohols

    Biaryl compounds: Formed by coupling reactions

Scientific Research Applications

Chemistry: 5-Bromo-2-fluoro-4-methoxybenzenesulfonyl chloride is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives. It is also employed in the synthesis of complex molecules and in the development of new chemical reactions.

Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and peptides. It is also used in the development of pharmaceuticals, where it serves as a building block for the synthesis of drug candidates.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. It is also used in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-4-methoxybenzenesulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate ester linkages with amines or alcohols, respectively. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules.

Comparison with Similar Compounds

  • 5-Bromo-2,4-difluorobenzenesulfonyl chloride
  • 5-Bromo-2-methoxybenzenesulfonyl chloride
  • 2-Fluoro-4-methoxybenzenesulfonyl chloride

Uniqueness: 5-Bromo-2-fluoro-4-methoxybenzenesulfonyl chloride is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions where these properties are advantageous. The combination of these substituents can influence the reactivity and selectivity of the compound in various synthetic applications.

Properties

IUPAC Name

5-bromo-2-fluoro-4-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO3S/c1-13-6-3-5(10)7(2-4(6)8)14(9,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCXFUMMGUDRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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